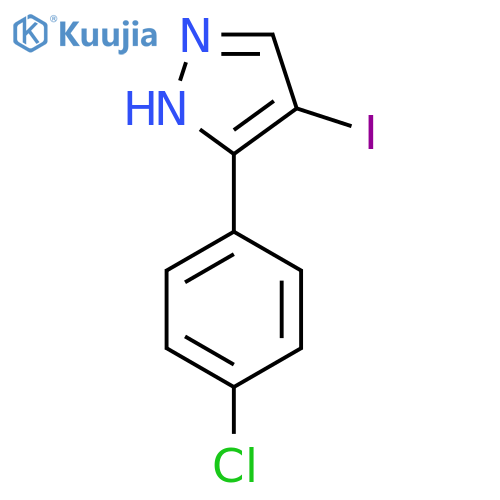

Cas no 1342903-59-6 (3-(4-Chlorophenyl)-4-iodo-1H-pyrazole)

1342903-59-6 structure

商品名:3-(4-Chlorophenyl)-4-iodo-1H-pyrazole

CAS番号:1342903-59-6

MF:C9H6ClIN2

メガワット:304.51481294632

CID:5217621

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole

- 3-(4-Chloro-phenyl)-4-iodo-1H-pyrazole

-

- インチ: 1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

- InChIKey: WRXLSOHSTGZKMT-UHFFFAOYSA-N

- ほほえんだ: IC1C=NNC=1C1C=CC(=CC=1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 171

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 28.7

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610704-1g |

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole |

1342903-59-6 | 97% | 1g |

¥2450.0 | 2024-04-18 | |

| Chemenu | CM494622-1g |

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole |

1342903-59-6 | 97% | 1g |

$353 | 2023-03-27 |

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ping Tong Food Funct., 2020,11, 628-639

1342903-59-6 (3-(4-Chlorophenyl)-4-iodo-1H-pyrazole) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量